(S)-2-Isocyanato-3-phenylpropionic Acid Methyl Ester
Overview
Description
(S)-2-Isocyanato-3-phenylpropionic Acid Methyl Ester is an organic compound with a unique structure that includes an isocyanate group, a phenyl ring, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Isocyanato-3-phenylpropionic Acid Methyl Ester typically involves the reaction of (S)-3-phenylpropionic acid with phosgene to form the corresponding acid chloride, which is then treated with methyl alcohol to yield the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like distillation and crystallization are often employed to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Isocyanato-3-phenylpropionic Acid Methyl Ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines to form ureas.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The phenyl ring can undergo electrophilic aromatic substitution reactions, and the ester group can be reduced to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary and secondary amines under mild conditions.
Hydrolysis: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Ureas: From nucleophilic substitution with amines.
Carboxylic Acids: From hydrolysis of the ester group.
Alcohols: From reduction of the ester group.
Scientific Research Applications
(S)-2-Isocyanato-3-phenylpropionic Acid Methyl Ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive isocyanate group.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and materials with specific properties .
Mechanism of Action
The mechanism of action of (S)-2-Isocyanato-3-phenylpropionic Acid Methyl Ester involves its reactive isocyanate group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it useful in modifying proteins and other biomolecules, potentially altering their function and activity. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .
Comparison with Similar Compounds
Similar Compounds
Methyl Isocyanate: Similar in reactivity but lacks the phenyl and ester groups.
Phenyl Isocyanate: Contains the phenyl group but lacks the ester functionality.
Methyl 3-phenylpropionate: Contains the ester and phenyl groups but lacks the isocyanate group .
Uniqueness
(S)-2-Isocyanato-3-phenylpropionic Acid Methyl Ester is unique due to the combination of its functional groups, which provide a versatile platform for various chemical reactions and applications. The presence of the isocyanate group allows for specific reactivity with nucleophiles, while the ester and phenyl groups contribute to its stability and potential for further functionalization .
Properties
IUPAC Name |
methyl (2S)-2-isocyanato-3-phenylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-15-11(14)10(12-8-13)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTMMIYKEOOTNZ-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70960627 | |
Record name | Methyl N-(oxomethylidene)phenylalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70960627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40203-94-9 | |
Record name | Methyl N-(oxomethylidene)phenylalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70960627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl (S)-2-Isocyanato-3-phenylpropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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